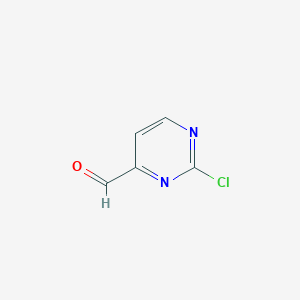

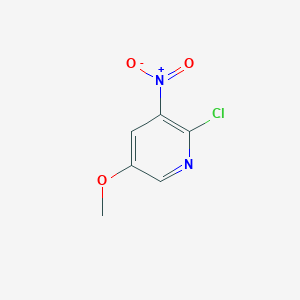

2-Chloroquinoline-8-carboxylic acid

Descripción general

Descripción

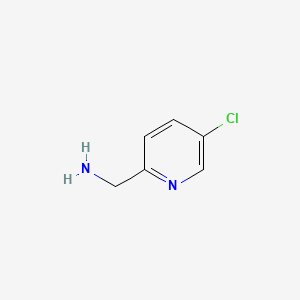

“2-Chloroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic heterocycle .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloroquinoline-8-carboxylic acid are not detailed in the search results, reactions of related 2-chloroquinoline derivatives have been reported . These include reactions with phenylhydrazine, nucleophilic substitution reactions, and others .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.61 g/mol . It is a solid with a predicted boiling point of 411.9±25.0 °C and a density of 1.469 .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Properties

One study involved the synthesis of 8-nitrofluoroquinolone derivatives to investigate their antibacterial properties, utilizing synthon preparation and introduction of substituted primary amine appendages. The prepared compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential for developing new antibacterial agents (Al-Hiari et al., 2007).

Chemistry and Synthetic Applications

A review covering the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs discussed their synthesis and the reactions used to construct fused or binary quinoline-core heterocyclic systems. This review also touched on the biological evaluation and synthetic applications of these compounds, indicating a broad interest in their utility in chemical synthesis (Hamama et al., 2018).

Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation

Research into auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives has expanded the toolkit for selective functionalization of these compounds. This methodological advancement allows for precise modifications, enhancing the synthesis of complex organic molecules (Shabashov & Daugulis, 2010).

Antitubercular Activity

Another study reported the synthesis of novel dihydroquinoline carboxamides with potent antitubercular activity. This research underscores the potential of quinoline derivatives in addressing tuberculosis, a global health concern, by providing new avenues for therapeutic intervention (Marvadi et al., 2020).

Photolabile Protecting Groups

The development of photolabile protecting groups based on brominated hydroxyquinoline for carboxylic acids exemplifies the application of 2-Chloroquinoline-8-carboxylic acid derivatives in materials science. These groups enable controlled release of bioactive molecules, offering innovative solutions for drug delivery systems (Fedoryak & Dore, 2002).

Photodegradation of Herbicides

The study of photodegradation of quinolinecarboxylic herbicides in aqueous systems revealed insights into environmental chemistry and pollutant breakdown. Understanding these mechanisms is crucial for developing strategies to mitigate the impact of chemical pollutants (Pinna & Pusino, 2012).

Safety And Hazards

The safety data sheet for 2-Chloroquinoline-8-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597510 | |

| Record name | 2-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoline-8-carboxylic acid | |

CAS RN |

1092287-54-1 | |

| Record name | 2-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)

![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)

![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)